Argatroban monohydrate Argatroban monohydrate Argatroban is an Anti-coagulant and Direct Thrombin Inhibitor. The mechanism of action of argatroban is as a Thrombin Inhibitor.
Argatroban is a synthetic derivative of L-arginine with antithrombotic activity. Argatroban is a univalent and direct inhibitor of fibrin-bound thrombin. This agent reversibly binds to the thrombin active site thereby preventing the thrombin-dependent reactions, which include conversion of fibrinogen to fibrin; the activation of factors V, VIII and XI; the activation of protein C; and platelet aggregation. Argatroban is highly selective for thrombin and is able to inhibit the action of both free and clot-associated thrombin. As a result, stabilization of blood clots and coagulation is inhibited.
Brand Name: Vulcanchem
CAS No.: 141396-28-3
VCID: VC0002853
InChI: InChI=1S/C23H36N6O5S.H2O/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19;/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26);1H2/t14-,15-,17+,18-;/m1./s1
SMILES: CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O
Molecular Formula: C23H38N6O6S
Molecular Weight: 526.7 g/mol

Argatroban monohydrate

CAS No.: 141396-28-3

Cat. No.: VC0002853

Molecular Formula: C23H38N6O6S

Molecular Weight: 526.7 g/mol

* For research use only. Not for human or veterinary use.

Argatroban monohydrate - 141396-28-3

CAS No. 141396-28-3
Molecular Formula C23H38N6O6S
Molecular Weight 526.7 g/mol
IUPAC Name (2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(3R)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid;hydrate
Standard InChI InChI=1S/C23H36N6O5S.H2O/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19;/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26);1H2/t14-,15-,17+,18-;/m1./s1
Standard InChI Key AIEZTKLTLCMZIA-VJCHTHLQSA-N
Isomeric SMILES C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NC[C@@H](C3)C.O
SMILES CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O
Canonical SMILES CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O
Appearance Solid powder
Colorform Crystals from ethanol
Melting Point 188-191 °C

Chemical and Structural Properties of Argatroban Monohydrate

Argatroban monohydrate (C₂₃H₃₈N₆O₅S·H₂O) is a white, odorless crystalline powder with a molecular weight of 526.66 g/mol . Its structure features a piperidinecarboxylic acid core linked to a tetrahydroquinoline sulfonamide moiety, creating stereoisomeric complexity with four asymmetric carbons. The compound exists as a 65:35 mixture of R and S stereoisomers at one chiral center, contributing to its target specificity .

Solubility and Stability

Argatroban monohydrate exhibits distinct solubility characteristics:

  • Freely soluble in glacial acetic acid

  • Slightly soluble in ethanol

  • Insoluble in acetone, ethyl acetate, and ether

These properties necessitate specific formulation strategies for clinical use. The commercial intravenous solution (100 mg/mL) maintains stability across a pH range of 3.2–7.5, enabling compatibility with most infusion systems .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₃H₃₈N₆O₅S·H₂O
Molecular Weight526.66 g/mol
logP-0.92 (predicted)
Polar Surface Area177.71 Ų
Rotatable Bonds8

Mechanism of Action: Thrombin Inhibition Dynamics

Argatroban exerts anticoagulant effects through direct, reversible inhibition of thrombin’s active site (Ki = 0.04 µM) . Unlike indirect inhibitors, it targets both free and clot-bound thrombin, addressing two critical pathways:

  • Fibrinolytic System: Blocks fibrin formation by preventing thrombin-mediated cleavage of fibrinogen

  • Cellular Activation: Inhibits thrombin-induced platelet aggregation and endothelial activation

The compound shows remarkable selectivity, with >1,000-fold lower affinity for related serine proteases (factor Xa, plasmin) compared to thrombin . This specificity minimizes off-target effects while maintaining potent anticoagulation.

Clinical Pharmacokinetics and Dosing

Absorption and Distribution

Argatroban achieves immediate bioavailability via intravenous administration, with:

  • Volume of distribution: 174 mL/kg (12.18 L in 70-kg adults)

  • Protein binding: 54%, primarily to albumin and α₁-acid glycoprotein

Table 2: Pharmacokinetic Parameters

ParameterValue (Adults)Hepatic Impairment Adjustment
Clearance5.1 mL/kg/minReduce dose by 75%
Half-life39–51 minProlonged to 181 min
ExcretionFecal (65%)Not dialyzable

Dosing Protocols

The FDA-approved regimen for HIT management involves:

  • Initial dose: 2 µg/kg/min (no hepatic impairment)

  • Maintenance: Adjust to aPTT 1.5–3.0× baseline

Notably, the 2024 JAMA Neurology trial demonstrated efficacy with a modified protocol for stroke:

  • 60 µg/kg bolus + 2 µg/kg/min infusion for 72 hours

Therapeutic Applications and Clinical Evidence

Heparin-Induced Thrombocytopenia (HIT)

Argatroban remains the anticoagulant of choice for HIT due to:

  • Rapid platelet count recovery (median 3 days)

  • No cross-reactivity with heparin antibodies

  • Reduced thrombosis risk (OR 0.33 vs historical controls)

Acute Ischemic Stroke with Early Neurological Deterioration

The multicenter ARGIS trial (n=628) revealed:

  • 80.5% vs 73.3% achieved mRS 0–3 at 90 days (argatroban vs control)

  • Symptomatic ICH rate: 0.9% vs 0.7% (P=0.78)

  • Subgroup benefit: Female patients showed 16.2% absolute risk reduction

Table 3: ARGIS Trial Outcomes

Outcome MeasureArgatroban Group (n=298)Control Group (n=303)P-value
mRS 0–3 at 90 days80.5%73.3%0.04
Symptomatic ICH0.9%0.7%0.78
Mortality4.0%5.3%0.42

ECMO Anticoagulation

Ongoing trials compare argatroban with heparin in ECMO:

  • Theoretical advantages: Steady anticoagulation without ATIII dependence

  • Monitoring challenges: aPTT vs ACT correlation requires validation

Comparative Effectiveness Analysis

Table 4: Anticoagulant Comparison

ParameterArgatrobanUnfractionated HeparinBivalirudin
TargetThrombinATIII/Factor XaThrombin
HIT UseFirst-lineContraindicatedAlternative
Half-life45 min60–90 min25 min
Reversal AgentNoneProtamineNone

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